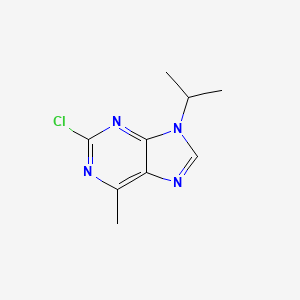![molecular formula C18H24N2O3 B6167506 tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1353101-45-7](/img/new.no-structure.jpg)
tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is a synthetic organic compound with the molecular formula C18H24N2O3 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro octane ring system
作用机制
Target of Action
The primary targets of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in cell motility and tumor cell invasion.
Mode of Action
This compound interacts with its targets by inhibiting their activity
Biochemical Pathways
The inhibition of KHK can lead to decreased fructose metabolism, potentially alleviating conditions like diabetes and obesity . Inhibition of NAMPT and ROCK can affect NAD+ biosynthesis and cell motility respectively . These changes can have downstream effects on cellular metabolism and signaling.
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific context of its use. For example, in the context of diabetes or obesity treatment, inhibition of KHK could lead to decreased fructose metabolism, potentially helping to regulate blood sugar levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a ketone. This step often requires the use of a strong base and an appropriate solvent.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Protection of the Amine Groups: The amine groups are protected using tert-butyl chloroformate to form the tert-butyl carbamate protecting groups.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent such as PCC (pyridinium chlorochromate).
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl group or other substituents.
Common Reagents and Conditions
Oxidation: PCC (pyridinium chlorochromate), DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, alkyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but lacks the benzyl and oxo groups.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a different spirocyclic core and lacks the benzyl group.
Uniqueness
Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[34]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
属性
CAS 编号 |
1353101-45-7 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



